![molecular formula C8H8N6 B10771360 rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)
rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID20363624C(+)17a are not explicitly detailed in the available literature. general methods for synthesizing similar compounds typically involve multi-step organic synthesis processes. These processes often include:
Stepwise Reactions: Involving the formation of intermediate compounds that are subsequently transformed into the final product.
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate and purify the final compound.
Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the product.
Chemical Reactions Analysis
PMID20363624C(+)17a undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving the gain of electrons or hydrogen atoms, often using reducing agents.
Substitution: Where one functional group in the compound is replaced by another, typically under specific conditions with suitable reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, or bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
PMID20363624C(+)17a has a wide range of scientific research applications, including:
Chemistry: Used as a probe or control in various chemical experiments to study reaction mechanisms and pathways.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for various diseases, given its unique chemical properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which PMID20363624C(+)17a exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as:
Binding to Receptors: Modulating the activity of specific receptors on cell surfaces.
Enzyme Inhibition: Preventing the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting the transmission of signals within cells, leading to altered cellular responses.
Comparison with Similar Compounds
PMID20363624C(+)17a can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
PD047833: Another name for PMID20363624C(+)17a, used interchangeably in some contexts.
Other Drug Candidates: Compounds with similar structures or functions that are also being investigated for their potential therapeutic applications.
The uniqueness of PMID20363624C(+)17a lies in its specific chemical structure and the particular interactions it has with biological molecules, which may offer advantages over other similar compounds in terms of efficacy, selectivity, and safety.
Properties
Molecular Formula |
C8H8N6 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene |
InChI |
InChI=1S/C8H8N6/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14) |
InChI Key |
DKSPRNJUDCWTID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
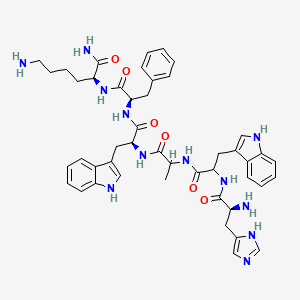
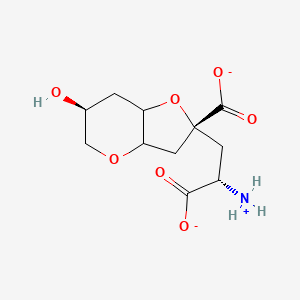
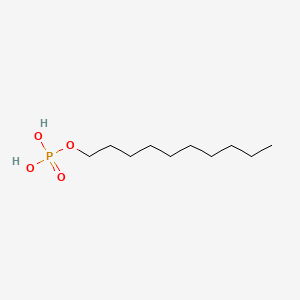
![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
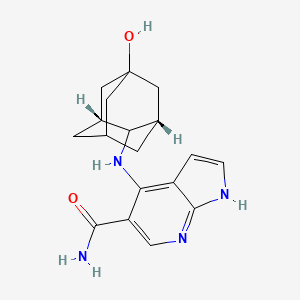
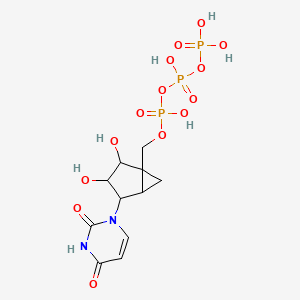
![[3H]mesulergine](/img/structure/B10771347.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)
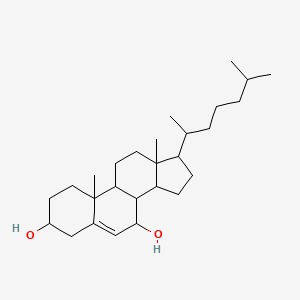
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
